CO1686-DA

EGFR T790M covalent inhibitor kinact/Ki

CO1686-DA is the des-acryl M502 metabolite of rociletinib, lacking the acrylamide warhead required for covalent Cys797 engagement. As the primary circulating human metabolite (~69%), it is the authentic reference standard for LC-MS/MS method validation, impurity profiling per ICH Q3A/Q3B, and off-target IGF1R/INSR hyperglycemia mechanism studies. It is the structurally matched, non-covalent control for rociletinib, enabling deconvolution of reversible binding from irreversible inactivation. Not interchangeable with rociletinib or osimertinib. Commercially supplied as a synthetic precursor, impurity reference standard, or metabolite research tool.

Molecular Formula C24H26F3N7O2
Molecular Weight 501.5
Cat. No. B1150060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCO1686-DA
SynonymsCO1686 DA;  CO1686DA;  desacryl analogue of CO1686;  CO1686 precursor.; 1-(4-(4-((4-((3-aminophenyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)-3-methoxyphenyl)piperazin-1-yl)ethanone
Molecular FormulaC24H26F3N7O2
Molecular Weight501.5
Structural Identifiers
SMILESNC1=CC=CC(NC2=NC(NC3=CC=C(N4CCN(C(C)=O)CC4)C=C3OC)=NC=C2C(F)(F)F)=C1
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder

CO1686-DA (Des-Acryl Rociletinib / M502 Metabolite): Chemical Identity, Class, and Procurement Baseline


CO1686-DA is the des-acryl analogue of the third-generation EGFR tyrosine kinase inhibitor rociletinib (CO-1686), with the molecular formula C₂₄H₂₆F₃N₇O₂ and a molecular weight of 501.5 Da . It is structurally identical to CO-1686 Metabolite M502, the major circulating human metabolite of rociletinib, formed via amide hydrolysis of the acrylamide warhead that is essential for covalent inhibition of EGFR [1]. Unlike the parent drug rociletinib—whose clinical development was halted by Clovis Oncology in 2016 [2]—CO1686-DA lacks the reactive Michael acceptor required for irreversible binding to Cys797 of EGFR, fundamentally altering its target binding mechanism from covalent to reversible [3]. It is commercially supplied as a synthetic precursor, impurity reference standard, or metabolite research tool, typically at >98% purity as a white to light-beige solid soluble in DMSO .

Why CO1686-DA Cannot Be Substituted by Rociletinib or Other Third-Generation EGFR Inhibitors in Research Applications


CO1686-DA occupies a distinct chemical and functional space that precludes interchange with rociletinib (CO-1686), its hydrobromide salt, or approved third-generation EGFR inhibitors such as osimertinib. The defining structural difference—the absence of the acrylamide warhead—means CO1686-DA is incapable of forming the covalent thioether bond with Cys797 that underpins the irreversible inhibitory mechanism and potency of rociletinib (kᵢₙₐcₜ/Kᵢ = 2.41 × 10⁵ M⁻¹s⁻¹ for EGFR L858R/T790M) [1]. Furthermore, CO1686-DA is the primary human metabolite (M502, representing ~69% of rociletinib metabolites) with demonstrated off-target inhibitory activity against IGF1R and INSR, an effect not shared to the same degree by the parent compound and one directly implicated in the dose-limiting hyperglycemia that contributed to rociletinib's clinical failure [2][3]. Substituting CO1686-DA with rociletinib in a metabolism, impurity profiling, or off-target safety study would therefore generate physiologically and mechanistically irrelevant results. The quantitative evidence below formalizes these distinctions.

CO1686-DA Quantitative Evidence Guide: Comparator-Based Differentiation for Scientific Selection and Procurement


Covalent Binding Capacity: CO1686-DA Lacks the Acrylamide Warhead Essential for Irreversible EGFR Inhibition

Rociletinib (CO-1686) achieves its potency through covalent modification of Cys797 in the EGFR ATP-binding pocket, quantified by the inactivation efficiency constant kᵢₙₐcₜ/Kᵢ = (2.41 ± 0.30) × 10⁵ M⁻¹s⁻¹ for EGFR L858R/T790M, with approximately 22-fold selectivity over wild-type EGFR (kᵢₙₐcₜ/Kᵢ = (1.12 ± 0.14) × 10⁴ M⁻¹s⁻¹) [1]. CO1686-DA, as the des-acryl analogue, lacks the acrylamide Michael acceptor entirely (C₂₄H₂₆F₃N₇O₂ vs. C₂₇H₂₈F₃N₇O₃ for rociletinib) and therefore possesses no measurable kᵢₙₐcₜ—it cannot form the covalent thioether bond with Cys797 . This is not a potency difference but a binary mechanistic distinction: rociletinib is an irreversible covalent inhibitor; CO1686-DA is, at best, a reversible ATP-competitive ligand.

EGFR T790M covalent inhibitor kinact/Ki Cys797 irreversible binding

Metabolic Identity: CO1686-DA Is the Major Circulating Metabolite M502, Not a Minor Trace Species

CO1686-DA is identical to CO-1686 Metabolite M502, which accounts for approximately 69% of rociletinib metabolites in humans, with fecal elimination representing 85.2% of total drug disposition (65.2% as unchanged rociletinib) [1]. M502 is formed from rociletinib by carboxylesterase 2 (CES2)-mediated amide hydrolysis of the acrylamide group [2]. By contrast, the further deacetylated metabolite M460 (C₂₂H₂₄F₃N₇O, MW 459.5) constitutes only ~3% of metabolites [1]. CO1686-DA/M502 thus represents the predominant metabolic fate of rociletinib, making it essential for any ADME, DDI, or metabolite safety study involving this chemotype.

drug metabolism M502 metabolite amide hydrolysis NAT2 CES2

Off-Target Kinase Activity: M502 Drives IGF1R/INSR Inhibition Implicated in Clinical Hyperglycemia

In nonclinical models, CO1686-DA (M502) exhibited increased potency toward insulin-like growth factor 1 receptor (IGF1R) and insulin receptor (INSR) compared with the parent rociletinib, and oral glucose tolerance tests (OGTT) in rats demonstrated that M502 caused significant elevations in post-prandial glucose and insulin excursion [1]. This off-target activity was clinically consequential: hyperglycemia occurred in approximately 43% of patients receiving rociletinib, with grade 3 hyperglycemia reported in 22% of patients, attributed specifically to M502-mediated IGF1R/INSR inhibition [2][3]. In contrast, osimertinib—an approved third-generation EGFR T790M inhibitor—has a markedly lower incidence of grade ≥3 hyperglycemia (approximately 2% in the FLAURA trial) [3], reflecting its distinct metabolite profile. This positions CO1686-DA as a critical tool compound for studying kinase inhibitor-mediated disruption of glucose homeostasis.

IGF1R INSR hyperglycemia off-target toxicity kinase selectivity

Physicochemical Property Differences: MW, LogP, and TPSA Impact Formulation and Bioanalytical Detection

CO1686-DA (MW 501.5 Da, LogP 2.61, TPSA 115.1 Ų) exhibits systematically altered physicochemical properties relative to rociletinib (MW 555.55 Da, C₂₇H₂₈F₃N₇O₃) [1][2]. The 54 Da mass difference, attributable to loss of the acrylamide moiety (C₃H₃NO), is analytically significant for LC-MS/MS method development: the precursor ion m/z for [M+H]⁺ shifts from 556.2 (rociletinib) to 502.2 (CO1686-DA), and the absence of the acrylamide eliminates the characteristic neutral loss of acrylic acid (72 Da) observed in collision-induced dissociation of rociletinib [2]. The TPSA of 115.1 Ų for CO1686-DA, exceeding 140 Ų for rociletinib (~150 Ų estimated), combined with a LogP of 2.61, predicts reduced passive membrane permeability relative to the parent—consistent with its identity as a metabolite destined for elimination rather than target engagement [1].

physicochemical properties LogP TPSA molecular weight DMSO solubility

Application Context: Synthetic Intermediate and Impurity Reference Standard vs. Drug Substance

CO1686-DA is commercially positioned and catalogued as a synthetic precursor (des-acryl intermediate) in the synthesis of rociletinib, and separately as an impurity/metabolite reference standard . BOC Sciences explicitly classifies this compound as 'an impurity of Rociletinib' under CAS 2044703-15-1 . In contrast, rociletinib (CAS 1374640-70-6) and its hydrobromide salt (CAS 1446700-26-0) are catalogued as active pharmaceutical ingredients (APIs) or drug substances, with the HBr salt having been the clinical formulation advanced to Phase II trials (TIGER-X) . The minimum order quantity for custom-synthesized CO1686-DA is typically 1 gram with a lead time of 2–4 months , reflecting its status as a specialty research chemical rather than a commercially stocked drug substance.

synthetic intermediate impurity reference standard process chemistry quality control custom synthesis

CO1686-DA: High-Value Research and Industrial Application Scenarios Supported by Quantitative Evidence


Metabolite Identification and Quantification in Preclinical/Clinical ADME Studies of Rociletinib and Related Chemotypes

As the authentic M502 metabolite standard representing ~69% of human rociletinib metabolites [1], CO1686-DA is indispensable for developing and validating LC-MS/MS methods that quantify systemic M502 exposure in pharmacokinetic, toxicokinetic, and drug-drug interaction studies. Its distinct precursor ion (m/z 502.2), chromatographic retention, and fragmentation pattern relative to rociletinib (m/z 556.2) [2] enable specific MRM transitions that avoid interference from the parent drug, M544, and M460.

Off-Target Kinase Profiling and TKI-Induced Hyperglycemia Mechanistic Studies

CO1686-DA (M502) exhibits enhanced potency toward IGF1R and INSR relative to the parent rociletinib, and M502 administration in rats significantly elevates post-prandial glucose and insulin levels [3]. This makes CO1686-DA the relevant tool compound—not rociletinib itself—for dissecting the molecular mechanism of TKI-associated hyperglycemia, screening for rescue strategies, and evaluating next-generation EGFR inhibitors designed to avoid this metabolic liability.

Covalent vs. Non-Covalent EGFR Inhibitor Control Experiments

CO1686-DA provides a structurally matched, non-covalent control compound for rociletinib in experiments designed to isolate the contribution of irreversible Cys797 engagement. Rociletinib's kinact/Ki of (2.41 ± 0.30) × 10⁵ M⁻¹s⁻¹ for EGFR L858R/T790M reflects both binding affinity and covalent bond formation; CO1686-DA, lacking the acrylamide warhead, eliminates the covalent component while preserving the core 2,4-diaminopyrimidine pharmacophore [4]. Washout experiments, residence time determinations, and target engagement assays that compare the two compounds can quantitatively deconvolute reversible binding from irreversible inactivation.

Impurity Profiling and Pharmaceutical Quality Control for Rociletinib API and Formulations

CO1686-DA is explicitly catalogued as an impurity of rociletinib (CAS 2044703-15-1) . Pharmaceutical development and QC laboratories require this authentic reference standard to establish impurity acceptance criteria, validate HPLC purity methods, and ensure batch-to-batch consistency of rociletinib API or related intermediates in accordance with ICH Q3A/Q3B guidelines.

Quote Request

Request a Quote for CO1686-DA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.